molecular formula C21H21NO4 B7744892 4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate

4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate

Cat. No.: B7744892
M. Wt: 351.4 g/mol
InChI Key: OZSNAPNWXCGVEU-RELWKKBWSA-N
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Description

4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromen core with a methoxyphenyl group and a butanoate moiety, making it an interesting subject for various scientific research applications.

Chemical Reactions Analysis

4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds with this compound.

Scientific Research Applications

4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as photoluminescent materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate involves its interaction with specific molecular targets. The chromen core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the butanoate moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chromen core, methoxyphenyl group, and butanoate moiety in this compound gives it distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-5-10-19-17(12-14)18(22-11-3-4-21(23)24)13-20(26-19)15-6-8-16(25-2)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24)/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSNAPNWXCGVEU-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=[NH+]CCCC(=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCCC(=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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